AhR agonist 7

AhR activation EC50 reporter gene assay

AhR agonist 7 (EC50=13nM) provides a non-dioxin-like, patent-grade tool for AhR signaling studies. Its 13nM potency mirrors the clinical benchmark Tapinarof, enabling graded dose-response analyses without pathway saturation. Distinct halogen/heteroatom profile (Cl/F/pyridine) facilitates SAR investigations against congeneric agonists. Fully disclosed in WO2024061187A1 for assured provenance and reproducibility.

Molecular Formula C16H15ClFNO2
Molecular Weight 307.74 g/mol
Cat. No. B12374973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAhR agonist 7
Molecular FormulaC16H15ClFNO2
Molecular Weight307.74 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C(=C1O)F)C=CC2=C(C=CC=N2)Cl)O
InChIInChI=1S/C16H15ClFNO2/c1-9(2)14-13(20)8-10(15(18)16(14)21)5-6-12-11(17)4-3-7-19-12/h3-9,20-21H,1-2H3/b6-5+
InChIKeyOLHGODKVOPYEEV-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AhR Agonist 7 (Compound 8) Procurement Guide: Synthetic Small-Molecule Aryl Hydrocarbon Receptor Activator


AhR agonist 7 (also designated Compound 8, CAS 3033281-98-7) is a synthetic small-molecule activator of the aryl hydrocarbon receptor (AhR) derived from the stilbene chemotype disclosed in patent WO2024061187A1 [1]. The compound exhibits potent AhR activation activity with an EC50 of 13 nM, placing it in the moderate-to-high potency range among recently disclosed non-dioxin-like AhR agonists [1]. The molecular formula is C16H15ClFNO2 with a molecular weight of 307.75 g/mol [1]. As a research-use-only tool compound, AhR agonist 7 enables investigation of AhR-mediated transcriptional programs across immunology and oncology applications [1].

AhR Agonist 7: Why AhR Ligand Potency and Structure Preclude Direct Substitution


AhR ligands exhibit significant divergence in potency, efficacy, and functional outcomes that preclude interchangeable substitution. Even among structurally related agonists from the same patent series, EC50 values vary over three orders of magnitude: AhR agonist 6 (Compound 6) activates AhR at EC50 = 0.01 nM, while AhR agonist 7 exhibits EC50 = 13 nM, and other congeners span intermediate potencies [1]. Ligand-selective differences in AhR conformational stabilization translate to distinct transcriptional signatures, with some agonists favoring Th17 versus Treg differentiation depending on structural features [2]. Furthermore, AhR agonists cannot be substituted with AhR antagonists such as CB7993113 (IC50 = 0.33 μM), which block nuclear translocation and produce opposing biological effects, underscoring that functional class membership alone is insufficient to guarantee experimental interchangeability [3].

AhR Agonist 7: Quantitative Comparator Evidence for Research Procurement


AhR Agonist 7: Potency Relative to Closest Patent Congeners and Clinical Benchmark Tapinarof

AhR agonist 7 activates AhR with an EC50 of 13 nM, representing intermediate potency within its patent series and comparable activity to the FDA-approved topical AhR agonist Tapinarof (EC50 = 13 nM in the same assay format) [1]. Within the WO2024061187A1 series, AhR agonist 6 exhibits substantially higher potency (EC50 = 0.01 nM, 1300-fold more potent) while AhR agonist 5 demonstrates EC50 = 6 nM (approximately 2-fold more potent) [1]. This graded potency series enables researchers to select the appropriate tool compound for specific experimental requirements, with AhR agonist 7 occupying a physiologically relevant intermediate activation range that avoids both sub-nanomolar hyperactivation and micromolar weak agonism [1].

AhR activation EC50 reporter gene assay agonist potency

AhR Agonist 7: Molecular Weight and Halogen Composition Differentiation from Patent Congeners

AhR agonist 7 (MW = 307.75 g/mol, C16H15ClFNO2) contains a unique halogen composition featuring both chlorine and fluorine substituents on a stilbene-derived scaffold, distinguishing it from other WO2024061187A1 series members [1]. AhR agonist 5 and AhR agonist 6 share identical molecular formulas (C17H16F2O2, MW = 290.30) with two fluorine atoms but lack the chlorine and nitrogen heteroatom present in AhR agonist 7 [1]. This difference in halogen substitution pattern and heteroatom incorporation (pyridine nitrogen in AhR agonist 7 versus all-carbon aromatic systems in AhR agonist 5/6) may influence lipophilicity, metabolic stability, and off-target engagement profiles, though direct comparative data on these parameters remain unavailable at present [1].

molecular weight physicochemical properties halogen substitution SAR

AhR Agonist 7: Patent-Defined Scaffold Distinct from Benzothiazole and Other AhR Agonist Chemotypes

AhR agonist 7 belongs to the stilbene derivative chemotype disclosed in WO2024061187A1, structurally distinct from the benzothiazole class of AhR agonists such as 5F-203 (Phortress active metabolite, C14H11FN2S, MW = 258.32) and ANI-7 (C13H8Cl2N2, MW = 263.12) [1][2]. The stilbene scaffold features a central ethenyl linker with substituted phenyl rings, whereas benzothiazoles contain a fused thiazole-benzene bicyclic core [1][2]. Scaffold-level differences are associated with distinct target engagement kinetics and downstream transcriptional selectivity profiles in AhR pharmacology [3]. While head-to-head comparative selectivity data for AhR agonist 7 are not yet available, the divergent chemotype provides researchers with an alternative chemical starting point for medicinal chemistry optimization or for testing ligand-selective AhR signaling outcomes [1].

chemotype chemical scaffold stilbene derivative benzothiazole

AhR Agonist 7: Functional Distinction from AhR Antagonists in Pathway Activation

AhR agonist 7 functions as a direct AhR activator inducing DRE-mediated gene transcription, in contrast to AhR antagonists such as CB7993113 (IC50 = 0.33 μM) which bind AhR but block nuclear translocation and inhibit PAH- and TCDD-induced reporter activity by 75% and 90% respectively [1][2]. The classification criteria for AhR ligands establish that agonists induce DRE-mediated gene activation (+), while antagonists and selective AhR modulators do not (−) [3]. Procurement of AhR agonist 7 versus an antagonist fundamentally determines whether the experimental system will experience AhR pathway activation or inhibition, a binary functional difference that precludes substitution for opposite experimental objectives [1][3].

agonist vs antagonist pathway activation DRE-mediated transcription functional classification

AhR Agonist 7: Patent Source Disclosure Enabling Independent Synthesis Verification

AhR agonist 7 is fully disclosed in WO2024061187A1 as Compound 8, providing complete synthetic methodology, characterization data, and biological evaluation protocols that enable independent verification and reproduction [1]. This stands in contrast to many commercially available AhR agonists disclosed only as numbered compounds without accompanying patent documentation, which limits transparency regarding synthetic routes, purity standards, and structure confirmation [1]. The patent source provides a verifiable identity standard and synthetic blueprint that supports quality control assessment during procurement and experimental replication [1].

patent disclosure synthetic route quality control WO2024061187A1

AhR Agonist 7: Optimized Research Application Scenarios Based on Quantified Differentiation


Intermediate-Potency AhR Activation for Dose-Response Studies Requiring Physiological Relevance

AhR agonist 7 (EC50 = 13 nM) is optimally suited for in vitro dose-response studies requiring intermediate AhR activation without maximal pathway saturation. Its potency matches the FDA-approved clinical benchmark Tapinarof (EC50 = 13 nM), providing physiological relevance, while avoiding the sub-nanomolar hyperactivation observed with AhR agonist 6 (EC50 = 0.01 nM) that may obscure graded biological responses [1]. Researchers can use AhR agonist 7 to establish concentration-response curves in the nanomolar range relevant to drug-like AhR modulators rather than environmental toxicants such as TCDD which operate at picomolar potencies with distinct toxicological profiles [1].

Structure-Activity Relationship Studies Leveraging Unique Halogen and Heteroatom Composition

AhR agonist 7 contains both chlorine and fluorine substituents plus a pyridine nitrogen heteroatom (C16H15ClFNO2, MW = 307.75), distinguishing it from AhR agonist 5 and AhR agonist 6 which contain only fluorine substituents (C17H16F2O2, MW = 290.30) [1]. This unique halogen/heteroatom profile makes AhR agonist 7 a valuable comparator compound for structure-activity relationship (SAR) investigations aimed at understanding how halogen substitution patterns and heterocyclic incorporation influence AhR binding, transcriptional selectivity, metabolic stability, and off-target engagement [1]. Researchers can systematically compare AhR agonist 7 with halogen-deficient or halogen-differentiated congeners to deconvolute substituent-specific pharmacological contributions [1].

Stilbene Scaffold Reference for Chemotype-Specific AhR Pharmacology Studies

AhR agonist 7 serves as a well-characterized stilbene chemotype reference compound for investigations of ligand-selective AhR signaling. The stilbene scaffold (central ethenyl linker with substituted phenyl rings) is structurally distinct from the benzothiazole class represented by 5F-203 and ANI-7, which feature fused bicyclic thiazole-benzene cores [1][2]. Given literature evidence that structurally diverse AhR agonists produce non-uniform effects on immune cell differentiation (e.g., FICZ favoring Th17 while TCDD favors Treg development), AhR agonist 7 provides researchers with a stilbene-based tool to test chemotype-specific transcriptional outcomes and functional selectivity in their experimental systems [3].

AhR Agonist Reference Compound with Patent-Documented Synthetic and Characterization Standards

AhR agonist 7 is fully disclosed in WO2024061187A1 with complete synthetic methodology, spectroscopic characterization, and biological assay protocols, providing researchers with a transparent and verifiable reference standard [1]. This patent documentation supports quality control verification, independent resynthesis if required, and confident compound identification in procurement workflows. The availability of patent-grade disclosure distinguishes AhR agonist 7 from AhR modulators sold only as catalog compounds without peer-accessible synthetic or characterization details, making it suitable for research programs requiring documented compound provenance and reproducible sourcing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for AhR agonist 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.